molecular formula C15H13ClN4OS B295791 (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295791
M. Wt: 332.8 g/mol
InChI Key: FFERDZJYHNFIJK-XZPRFMIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring fused with a pyrimidine ring, which is further substituted with a chlorobenzylidene group, an imino group, and an isopropyl group.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazolo pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with DNA and proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the chlorobenzylidene group enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H13ClN4OS/c1-8(2)14-19-20-12(17)11(13(21)18-15(20)22-14)7-9-3-5-10(16)6-4-9/h3-8,17H,1-2H3/b11-7-,17-12?

InChI Key

FFERDZJYHNFIJK-XZPRFMIFSA-N

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1

Origin of Product

United States

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